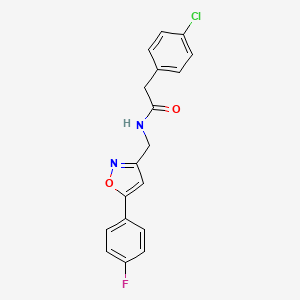
2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known as CLN-081, is a chemical compound that has been studied for its potential use in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Photovoltaic and NLO Applications
- Spectroscopic Studies and Photovoltaic Efficiency Modeling : Compounds similar to 2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These studies are significant for their application in photovoltaic cells, specifically in dye-sensitized solar cells (DSSCs). The compounds exhibit good light harvesting efficiency and appropriate energy levels for electron injection. Additionally, their nonlinear optical (NLO) activities have been investigated, revealing varying second-order hyperpolarizability values, which is crucial for their potential application in photonic devices like optical switches and modulators (Mary et al., 2020).
Molecular Docking and Ligand-Protein Interactions
- Ligand-Protein Interaction Studies : The same study also explores the molecular docking of these compounds with Cyclooxygenase 1 (COX1) using the Schrodinger suite. This provides insights into the binding interactions of these ligands with the protein, which can be valuable for designing drugs targeting specific proteins or pathways (Mary et al., 2020).
Crystal Structure Analysis
- Crystal Structure Investigations : Research on compounds with similar structures has been conducted to understand their crystal structure. This includes studies on intermolecular interactions and the arrangement of molecules in a crystalline form, which is essential for understanding the material properties and potential applications in material science (Boechat et al., 2011).
Corrosion Inhibition
- Evaluation as Corrosion Inhibitors : Derivatives of acetamide, including compounds structurally similar to the subject compound, have been synthesized and tested for their efficiency as corrosion inhibitors. These studies are vital for industrial applications, where corrosion resistance is a crucial property (Yıldırım & Çetin, 2008).
Synthesis and Structural Characterization
- Synthesis and Structural Characterization of Derivatives : Research also includes the synthesis and structural characterization of various derivatives. This kind of research is fundamental in developing new compounds with potential applications in various fields, including medicine and material science (Kariuki et al., 2021).
Nonlinear Optical Properties
- Theoretical Investigations of NLO Properties : The nonlinear optical properties of similar crystalline acetamides have been theoretically investigated. This research is crucial for the development of new materials for optical applications, such as in photonic devices (Castro et al., 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESUQNLFTQUOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)

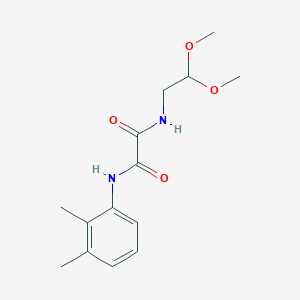

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)


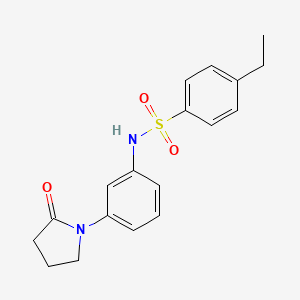
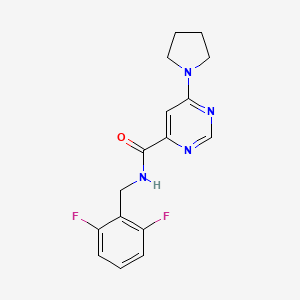


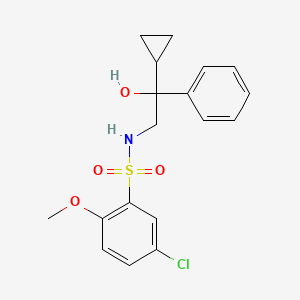
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
